11,17-Dihydroxy-17-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Roxibolone involves multiple steps, starting from steroidal precursors. . Specific reaction conditions, such as the use of specific catalysts and solvents, are crucial for achieving high yields and purity.
Industrial Production Methods
While detailed industrial production methods for Roxibolone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Roxibolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs with different functional groups at specific positions on the steroidal backbone.
Scientific Research Applications
Chemistry: As a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: Investigating its effects on cellular processes and enzyme activities.
Medicine: Potential use as an antiglucocorticoid and anticholesterolemic agent, although it was never marketed.
Mechanism of Action
Roxibolone exerts its effects primarily through enzyme inhibition rather than receptor binding. It is known to inhibit 11β-hydroxysteroid dehydrogenase, an enzyme responsible for the biosynthesis of potent endogenous glucocorticoids like cortisol and corticosterone . This inhibition leads to reduced glucocorticoid activity, contributing to its antiglucocorticoid effects.
Comparison with Similar Compounds
Roxibolone is structurally similar to formebolone, with the main difference being the presence of a carboxylic acid group at the 2-position in Roxibolone, compared to a carboxaldehyde group in formebolone . Unlike formebolone, Roxibolone does not bind to the androgen receptor and lacks androgenic or myotrophic activity, making it potentially better tolerated .
List of Similar Compounds
- Formebolone
- Decylroxibolone (a long-acting prodrug of Roxibolone)
Roxibolone’s unique structural features and lack of androgenic activity distinguish it from other steroidal compounds, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C21H28O5/c1-19-9-13(18(24)25)15(22)8-11(19)4-5-12-14-6-7-21(3,26)20(14,2)10-16(23)17(12)19/h8-9,12,14,16-17,23,26H,4-7,10H2,1-3H3,(H,24,25) |
InChI Key |
JOFBZBDWOWPUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O |
Origin of Product |
United States |
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